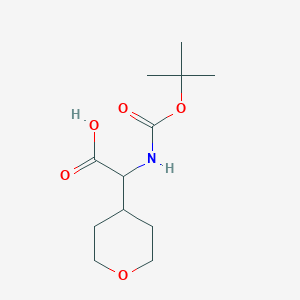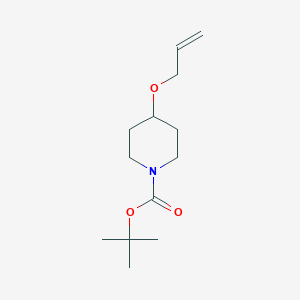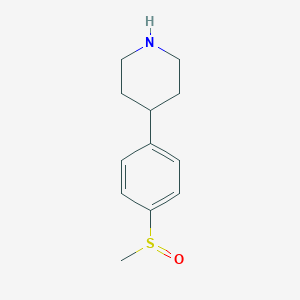
3-Cyclohexene-1-ethanol,4-ethoxy-2-hydroxy-1-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexene-1-ethanol,4-ethoxy-2-hydroxy-1-methyl-(9CI), also known as 3-CHEM, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored.
Mécanisme D'action
The mechanism of action of 3-Cyclohexene-1-ethanol,4-ethoxy-2-hydroxy-1-methyl-(9CI) is not fully understood, but it is believed to interact with metal ions and form complexes that can be used in various chemical reactions. Its unique structure allows it to bind to different metal ions, making it a versatile ligand for use in various applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cyclohexene-1-ethanol,4-ethoxy-2-hydroxy-1-methyl-(9CI) have not been extensively studied, but some studies have shown that it has low toxicity and does not have any significant effects on the body at low concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Cyclohexene-1-ethanol,4-ethoxy-2-hydroxy-1-methyl-(9CI) in lab experiments is its versatility as a ligand for metal ions, which allows it to be used in various chemical reactions and applications. However, its synthesis can be challenging and may require specialized equipment and expertise. Additionally, the yield and purity of the synthesized compound can vary depending on the synthesis method used.
Orientations Futures
There are many potential future directions for the study and use of 3-Cyclohexene-1-ethanol,4-ethoxy-2-hydroxy-1-methyl-(9CI). Some possible directions include further exploration of its mechanism of action, the synthesis of new compounds based on its structure, and the development of new applications for its use in various scientific research fields. Additionally, the study of its potential use in biomedical applications, such as drug delivery or imaging, could be explored. Overall, the unique properties of 3-Cyclohexene-1-ethanol,4-ethoxy-2-hydroxy-1-methyl-(9CI) make it a promising candidate for further research and development in various scientific fields.
Méthodes De Synthèse
The synthesis of 3-Cyclohexene-1-ethanol,4-ethoxy-2-hydroxy-1-methyl-(9CI) can be achieved through different methods, including the reaction of 3-cyclohexene-1-ethanol with ethyl chloroformate and sodium hydroxide, or the reaction of 3-cyclohexene-1-ethanol with ethyl chloroacetate and potassium carbonate. The yield and purity of the synthesized compound can vary depending on the method used.
Applications De Recherche Scientifique
3-Cyclohexene-1-ethanol,4-ethoxy-2-hydroxy-1-methyl-(9CI) has been studied for its potential use in various scientific research applications, including as a ligand for metal ions, as a catalyst for organic reactions, and as a building block for the synthesis of other compounds. Its unique structure and properties make it a promising candidate for use in these applications.
Propriétés
| 193019-49-7 | |
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
3-ethoxy-6-(2-hydroxyethyl)-6-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C11H20O3/c1-3-14-9-4-5-11(2,6-7-12)10(13)8-9/h8,10,12-13H,3-7H2,1-2H3 |
Clé InChI |
JJYDHIXZHWZBPM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(C(CC1)(C)CCO)O |
SMILES canonique |
CCOC1=CC(C(CC1)(C)CCO)O |
Synonymes |
3-Cyclohexene-1-ethanol,4-ethoxy-2-hydroxy-1-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)



![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B63605.png)


![4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B63614.png)
![5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one](/img/structure/B63617.png)




![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B63631.png)
